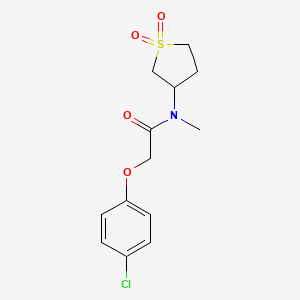![molecular formula C11H14N4O3 B2357770 5-メチル-1-{[5-(プロパン-2-イル)-1,3,4-オキサジアゾール-2-イル]メチル}-1,2,3,4-テトラヒドロピリミジン-2,4-ジオン CAS No. 1281872-61-4](/img/structure/B2357770.png)
5-メチル-1-{[5-(プロパン-2-イル)-1,3,4-オキサジアゾール-2-イル]メチル}-1,2,3,4-テトラヒドロピリミジン-2,4-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1-{[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex chemical compound notable for its multifaceted applications in scientific research and industry. This compound is characterized by its intricate structure, which includes a tetrahydropyrimidine ring and an oxadiazole moiety. These structural features contribute to its unique chemical properties and reactivity.
科学的研究の応用
5-Methyl-1-{[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is extensively used in several scientific disciplines:
Chemistry: : As a reagent for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: : Investigated for its potential as an enzyme inhibitor, impacting various metabolic pathways.
Medicine: : Explored for its pharmacological properties, particularly in the development of new therapeutic agents.
Industry: : Utilized in the production of advanced materials and specialty chemicals, thanks to its unique structural attributes.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of 5-Methyl-1-{[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves a multi-step process starting from readily available precursors. One common method includes the cyclization of appropriate dihydropyrimidine intermediates under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods: : On an industrial scale, the production of this compound might leverage continuous flow chemistry to optimize yield and efficiency. This approach minimizes reaction time and improves overall output, while maintaining the integrity of the compound's complex structure.
化学反応の分析
Types of Reactions: : This compound undergoes a variety of chemical reactions, including but not limited to:
Oxidation: : Often results in the formation of corresponding oxides and ketones.
Reduction: : Leads to the production of alcohols and amines, depending on the conditions.
Substitution: : Common in the presence of nucleophiles, resulting in the replacement of specific functional groups.
Common Reagents and Conditions: : Typical reagents include strong oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reductions. Substitution reactions may involve the use of halogenated compounds and suitable nucleophiles under acidic or basic conditions.
Major Products: : The major products vary based on the type of reaction, but commonly include oxidized or reduced derivatives and various substituted compounds that retain the tetrahydropyrimidine core.
作用機序
The compound exerts its effects through various mechanisms, primarily involving interactions with molecular targets such as enzymes and receptors. These interactions often lead to the modulation of specific biochemical pathways, which can result in altered cellular responses and activities. The presence of the oxadiazole and tetrahydropyrimidine units plays a crucial role in binding affinity and specificity towards these targets.
類似化合物との比較
When compared to similar compounds like 5-Methyl-1-{[5-(methyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione or 5-Methyl-1-{[5-(ethyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione, our compound stands out due to its unique substitution pattern at the oxadiazole ring, leading to different reactivity and applications. The isopropyl group offers steric hindrance and electronic effects that can influence its interaction with biological targets and reagents, distinguishing it in terms of function and efficacy.
The intricacies of this compound make it a fascinating subject for ongoing research and industrial applications. It embodies the confluence of structural complexity and versatile functionality.
特性
IUPAC Name |
5-methyl-1-[(5-propan-2-yl-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c1-6(2)10-14-13-8(18-10)5-15-4-7(3)9(16)12-11(15)17/h4,6H,5H2,1-3H3,(H,12,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGIQCXAZWQVPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CC2=NN=C(O2)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2357689.png)

![7-(4-chlorophenyl)-1-methyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357693.png)
![2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2357695.png)
![7-(4-acetamidophenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2357696.png)

![Tert-butyl 3-[3-(hydroxymethyl)phenyl]azetidine-1-carboxylate](/img/structure/B2357700.png)







